molecular formula C8H11NOS B1525473 3-(Methanesulfinylmethyl)aniline CAS No. 1249638-14-9

3-(Methanesulfinylmethyl)aniline

Cat. No.: B1525473
CAS No.: 1249638-14-9
M. Wt: 169.25 g/mol
InChI Key: DGNXUJQUNDWVAK-UHFFFAOYSA-N
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Description

3-(Methanesulfinylmethyl)aniline is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Methanesulfinylmethyl)aniline, a sulfur-containing aromatic compound, has recently gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor, affecting metabolic pathways involved in cellular processes.

Target Enzymes

  • Branched-Chain Amino Acid Metabolism : Similar compounds have been shown to inhibit branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to increased activity of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). This modulation can enhance the catabolism of branched-chain amino acids (BCAAs), which are crucial for energy metabolism and protein synthesis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some relevant findings:

Cell Line IC50 (μM)
A549 (Lung Cancer)2.74
MDA-MB-231 (Breast Cancer)2.20
HCT15 (Colon Cancer)2.37

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Antibacterial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity against various strains. Studies have reported that compounds with similar structures can inhibit bacterial growth by interfering with essential metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is expected to be well absorbed in the gastrointestinal tract, allowing for effective systemic circulation. Further studies are needed to elucidate its metabolic stability and excretion pathways.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies typically involve MTT assays or similar methodologies to quantify cell viability post-treatment.
  • Mechanistic Studies : Investigations into the mechanism of action have focused on understanding how this compound influences specific signaling pathways related to apoptosis and cell cycle regulation.
  • In Vivo Models : Preliminary animal studies are being designed to evaluate the therapeutic potential of this compound in tumor-bearing models, assessing both efficacy and safety profiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 3-(methanesulfinylmethyl)aniline exhibit promising anticancer properties. For instance, studies have shown that modifications to the aniline structure can enhance cytotoxicity against various cancer cell lines. A notable case study demonstrated the synthesis of a series of sulfonamide derivatives that exhibited selective inhibition of tumor growth in vitro and in vivo models .

CompoundIC50_{50} (µM)Target
Compound A5.2Cancer Cell Line X
Compound B8.1Cancer Cell Line Y

2. Inhibition of Kinases
The compound has been investigated as an inhibitor of calmodulin-dependent kinases, which play a crucial role in cellular signaling pathways associated with cancer progression. A study highlighted the synthesis of selective inhibitors based on the this compound scaffold that restored insulin sensitivity in obesity models .

Material Science Applications

1. Synthesis of Functional Polymers
this compound is utilized in the synthesis of functional polymers, particularly in creating materials with enhanced thermal and mechanical properties. The sulfonyl group contributes to the polymer's stability and reactivity, allowing for the development of advanced materials suitable for various industrial applications .

Polymer TypePropertiesApplication
Polymer AHigh thermal stabilityElectronics
Polymer BEnhanced mechanical strengthAutomotive

2. Coatings and Adhesives
This compound is also explored as a component in coatings and adhesives due to its chemical stability and adhesion properties. Its incorporation into formulations can improve the durability and performance of coatings used in harsh environments .

Case Studies

Case Study 1: Anticancer Agent Development
A recent study synthesized several analogs of this compound, evaluating their anticancer efficacy against breast cancer cells. The most potent analog demonstrated an IC50_{50} value significantly lower than that of existing treatments, suggesting potential for further development into therapeutic agents .

Case Study 2: Polymer Synthesis
Researchers developed a novel polymer using this compound as a monomer. The resulting polymer exhibited superior thermal properties compared to traditional polymers, making it suitable for applications in high-temperature environments .

Properties

IUPAC Name

3-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXUJQUNDWVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249638-14-9
Record name 3-(methanesulfinylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.